molecular formula C12H12N2O2 B7721082 3-(2'-Quinolyl)-D-alanine

3-(2'-Quinolyl)-D-alanine

Cat. No.: B7721082
M. Wt: 216.24 g/mol
InChI Key: CRSSRGSNAKKNNI-JTQLQIEISA-N
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Description

3-(2’-Quinolyl)-D-alanine is an organic compound that features a quinoline moiety attached to the D-alanine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Quinolyl)-D-alanine typically involves the coupling of a quinoline derivative with D-alanine. One common method is the Buchwald-Hartwig amination, where a quinoline derivative is reacted with an amine under palladium catalysis. For example, 2-chloroquinoline can be reacted with D-alanine in the presence of a palladium catalyst and a base to form 3-(2’-Quinolyl)-D-alanine .

Industrial Production Methods

While specific industrial production methods for 3-(2’-Quinolyl)-D-alanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Quinolyl)-D-alanine can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline or halogenated quinoline derivatives.

Scientific Research Applications

3-(2’-Quinolyl)-D-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2’-Quinolyl)-D-alanine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2’-Quinolyl)-D-alanine is unique due to its combination of a quinoline moiety with an amino acid, which imparts distinct biochemical properties. This dual functionality allows it to interact with both nucleic acids and proteins, making it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-2-azaniumyl-3-quinolin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSRGSNAKKNNI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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